alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride
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Overview
Description
Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride: is a chemical compound that features a fluorobenzyl group attached to a thenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride typically involves the reaction of p-fluorobenzyl chloride with 2-thenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the effects of fluorinated analogs on biological systems. It serves as a model compound to investigate the impact of fluorine substitution on biological activity .
Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Fluorobenzylamine: A related compound with similar structural features but different applications.
4-Fluorobenzyl chloride: Another fluorinated compound used in organic synthesis.
4-Methoxybenzylamine: A compound with a methoxy group instead of a fluorine atom, used in different chemical reactions.
Uniqueness: Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride is unique due to the presence of both a fluorobenzyl group and a thenylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
80154-80-9 |
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Molecular Formula |
C12H13ClFNS |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C12H12FNS.ClH/c13-10-5-3-9(4-6-10)8-11(14)12-2-1-7-15-12;/h1-7,11H,8,14H2;1H |
InChI Key |
OSMRVJNYPXCWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CC2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
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